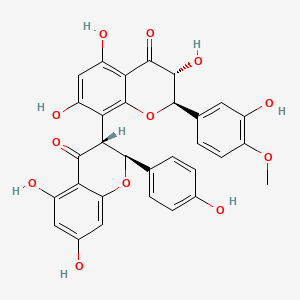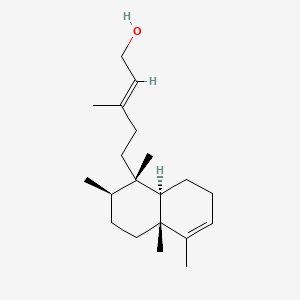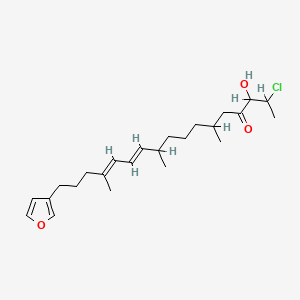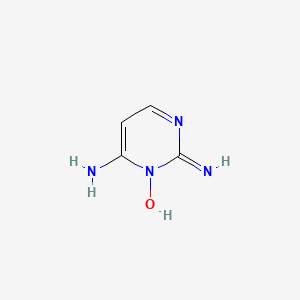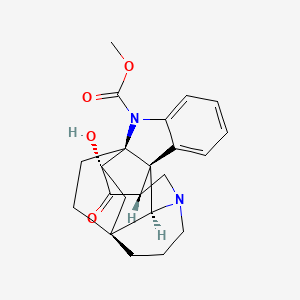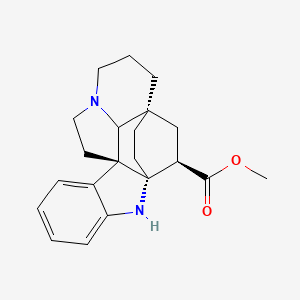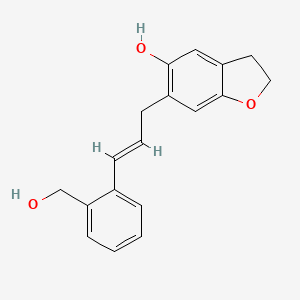
2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-651896 is a compound known for its anti-inflammatory and antiproliferative activities. It functions as an inhibitor of 5-lipoxygenase and cyclooxygenase, which are enzymes involved in the production of leukotrienes and prostaglandins. These properties make L-651896 a valuable compound for studying respiratory and cardiovascular diseases, as well as skin and other inflammatory diseases .
Chemical Reactions Analysis
L-651896 undergoes various chemical reactions, primarily involving oxidation and reduction processes. It inhibits the activity of 5-lipoxygenase and cyclooxygenase, thereby reducing the production of leukotrienes and prostaglandins. Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of substrates into desired products. The major products formed from these reactions are typically intermediates or final compounds with anti-inflammatory properties .
Scientific Research Applications
L-651896 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of 5-lipoxygenase and cyclooxygenase, providing insights into the mechanisms of these enzymes.
Biology: The compound is utilized in research related to inflammatory pathways and the role of leukotrienes and prostaglandins in various biological processes.
Medicine: L-651896 is investigated for its potential therapeutic applications in treating respiratory and cardiovascular diseases, as well as skin and other inflammatory conditions.
Industry: The compound’s anti-inflammatory and antiproliferative properties make it a candidate for developing new drugs and therapeutic agents .
Mechanism of Action
L-651896 exerts its effects by inhibiting the enzymes 5-lipoxygenase and cyclooxygenase. These enzymes are involved in the biosynthesis of leukotrienes and prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, L-651896 reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory and antiproliferative effects. The molecular targets of L-651896 include the active sites of 5-lipoxygenase and cyclooxygenase, where it binds and prevents the conversion of arachidonic acid into leukotrienes and prostaglandins .
Comparison with Similar Compounds
L-651896 is unique in its dual inhibition of 5-lipoxygenase and cyclooxygenase, which distinguishes it from other compounds that may only target one of these enzymes. Similar compounds include:
REV 5901A: An orally active leukotriene receptor antagonist and 5-lipoxygenase inhibitor with antimicrobial activity.
Masilukast: An oral leukotriene D4 receptor antagonist used for studying diseases associated with inflammation.
CGP 35949: An LTD4 antagonist with phospholipase inhibitory activity.
LY255283: A specific antagonist of leukotriene B4 receptor.
ABT-080: A leukotriene synthesis inhibitor potentially used for treating asthma
L-651896’s ability to inhibit both 5-lipoxygenase and cyclooxygenase makes it a versatile compound for studying various inflammatory pathways and developing therapeutic agents.
Properties
CAS No. |
99134-29-9 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
6-[(E)-3-[2-(hydroxymethyl)phenyl]prop-2-enyl]-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C18H18O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-11,19-20H,7-9,12H2/b6-3+ |
InChI Key |
RRKABGWFFMSVQH-ZZXKWVIFSA-N |
SMILES |
C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3CO |
Isomeric SMILES |
C1COC2=CC(=C(C=C21)O)C/C=C/C3=CC=CC=C3CO |
Canonical SMILES |
C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3CO |
Appearance |
Solid powder |
Key on ui other cas no. |
120694-96-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol L 651896 L-651896 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B1673731.png)
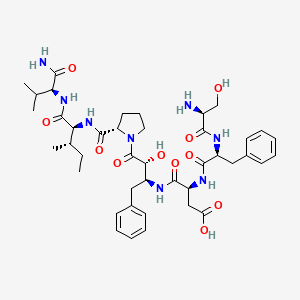
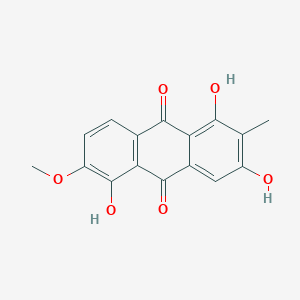
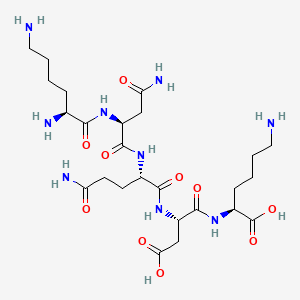
![tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B1673739.png)


